1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
1-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNSXJQIUKUOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperazidine Drug Intermediate
- Step 1 : React diethanol amine with thionyl chloride to prepare di(2-chloroethyl) methylamine. The reaction solvent used in this step is chloroform (CHCl3).
- Step 2 : React 3-chloroaniline and di(2-chloroethyl) methylamine hydrochloride to prepare 1-(3-chloro-phenyl-) piperazine hydrochloride. The reaction solvent is dimethylbenzene.
- Step 3 : React 1-(3-chloro-phenyl-) piperazine hydrochloride and 1-bromo-3-chloropropane to prepare piperazines pharmaceutical intermediate 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride. The temperature of reaction is 0 ~ 10°C.
This synthetic route uses diethanolamine and 3-chloroaniline through a three-step reaction to produce 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride. This method is straightforward, easy to execute, simplifies post-processing, and occurs under mild reaction conditions, resulting in high product purity.
Preparation of 1-(3-chlorophenyl)-piperazine hydrochloride
- A mixture of bis-(2-chloroethylamine) hydrochloride (100 gm, 0.56 mol), 3-chloro-aniline (78.54 gm, 0.61 mol), and p-toluenesulphonic acid (3 gm, 3%) in xylene (300 mL) is heated to reflux (140-145°C).
- The reaction's progress is monitored by TLC.
- Upon completion, the reaction mass is cooled to 30°C and further chilled to 0-5°C, which causes the product to crystallize as off-white crystals.
- The product is isolated through filtration and washed with chilled xylene (5°C, 75 mL), followed by acetone (5°C, 75 mL) to remove aniline traces.
The resulting product is dried in an oven under reduced pressure (100 mm/Hg) at 40°C for 8 hours.
The yield of this process is approximately 110 gm, which is 84.6%.
Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine
- To a mixture of 1-(3-chlorophenyl)-piperazine hydrochloride (100 gm, 0.43 mol) in acetone (300 mL) and water (500 mL), add sodium hydroxide (46 gm, 1.15 mol), followed by 1-bromo-3- chloro-propane (143.6 gm, 0.911 mol) under stirring at 25-30°C.
- Continue stirring the reaction for 15 hours at the same temperature, monitoring the progress via TLC.
- Once complete, stop the stirring and allow the reaction mass to settle, resulting in two layers.
Separate the lower organic layer and evaporate it under reduced pressure to isolate the product as a pale yellow oily substance.
The yield of this process is approximately 85.0 gm, which is 72.6%.
Synthesis of Arylfuran-2-carbaldehydes and 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines
- Synthesis of Arylfuran-2-carbaldehydes : Arylfuran-2-carbaldehydes (3a-h) are synthesized by the arylation of compound 2 (furfural) under Meerwein reaction conditions.
Synthesis of 1-Aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines : The targeted 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines (5a-l) are prepared through the reaction of arylfuran-2-carbaldehydes with sulfur and arylpiperazines in a Wilgerodt-Kindler reaction.
- A mixture of 0.01 mol of arylfurfurals 3a-h, 0.013 mol of arylpiperazines 4a-d, and 0.32 g (0.01mol) of thin powder of sulfur in 20 ml of DMF is stirred at 100°C for 6 hours. The cooled reaction mixture is diluted with water (100 ml), and the separated precipitate is filtered off and recrystallized with ethanol-DMF.
Scheme 1 shows the synthesis of novel 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.
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Scheme 1. Synthesis of novel 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.
Example Compounds and Analytical Data
The structures of the synthesized target compounds 5a-l are confirmed using 1H NMR spectroscopy and elemental analysis. The elemental analysis data obtained experimentally for the contents of carbon, hydrogen, and nitrogen are within ±0.3% of the theoretical values.
- 1-{[5-(3-Chlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine (5a) : Yield 65%; mp 198–199○C. 1H NMR: δ = 7.86 (s, 1H, C6H4Cl), 7.75 (d, J = 7.6 Hz,... CH2N), 4.13 (br s, 2H, CH2N), 3.37 (br s, 4H, (CH2)2NC6H5). Anal. Calcd for C21H18Cl2N2OS: C, 60.44; H, 4.35; N, 6.71; S, 7.68. Found: C, 60.37; H, 4.31; N, 6.78; S, 7.63.
- 1-{[5-(2,4-Dichlorophenyl)-2-furyl]carbonothioyl}-4-(3-methylphenyl)piperazine (5d) : Yield 81%; mp 205–206○C. 1H NMR: δ = 7.88 (d, J = 8.6 Hz, 1H, C6H3Cl2), 7.78 (d, J = 1.7 Hz, 1H, C6H3Cl2), 7.57 (dd, J = 8.5, 1,7 Hz, 1H, C6H3Cl2), 7.26 (d, J = 3.6 Hz, 1H, 3-... (br s, 2H, CH2N), 4.14 (br s, 2H, CH2N), 3.40 (br s, 4H, (CH2)2NC6H5). Anal. Calcd for C21H19N3O3S: C, 64.11; H, 4.87; N, 10.68; S, 8.15. Found: C, 64.22; H, 4.90; N, 10.59; S, 8.09.
- 1-(3-Chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]carbonothioyl}piperazine (5l) : Yield 74%; mp 252–253○C. 1H NMR: δ = 8.31 (d, J = 8.7 Hz, 2H, C6H4NO2), 8.04 (d, J = 8.7 Hz, 2H, C6H4NO2), 7.45 (s, 1H, 3-НFur), 7.30–7.20 (m, 2H, 4-НFur and C6H4Cl), 6.97.
Preparation of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1, 2, 4-triazolo [4, 3-a] pyridine-3- (2H)-one hydrochloride
- Mix 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine (100 gm, 0.36 mol), 1, 2, 4-triazolo [4, 3-a] pyridine-3- (2H)-one (66.1 gm, 1.15 mol) and para-toluenesulphonic acid (PTSA) (3 gm, 3%) in acetonitrile (300 mL).
- Reflux the mixture at 80-82°C for 20 hours. Monitor the reaction's progress by TLC to ensure product formation and complete conversion of starting material.
- Cool the reaction mass to 50°C and filter.
- Recover the acetonitrile by atmospheric distillation (~80 %) and add toluene (300 mL) to the residual reaction mass to obtain a clear solution.
- Wash the toluene solution twice with 20% sodium hydroxide solution (2x 50 mL) followed by 2% brine solution (2x 50 mL) at 50°C.
- Add IPA HCl solution (15%, 80 mL) to the toluene solution containing the product as a base and adjust the pH between 2-2.5, which causes the salt to precipitate.
- Isolate the precipitated hydrochloride salt of the target molecule by filtration and recrystallize from methanol.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: Both the thiophene ring and the piperazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or piperazine rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine, exhibit promising anticancer properties. For instance, a study highlighted the design of imidazothiazole-chalcone derivatives that share structural similarities with this compound, demonstrating significant cytotoxic effects against various cancer cell lines .
Antidepressant Properties
Piperazine compounds are known for their influence on neurotransmitter systems. Research suggests that modifications to the piperazine structure can enhance serotonin receptor activity, potentially leading to antidepressant effects. The specific structural features of this compound may contribute to its efficacy in targeting these receptors.
Antimicrobial Activity
There is emerging evidence that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that thiophene-containing compounds can inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Research
A notable study investigated the effects of thiophene derivatives on cancer cell proliferation. The results indicated that compounds structurally related to this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12 | MCF-7 (Breast) |
| Compound B | 15 | MDA-MB-231 |
| This compound | 10 | MCF-7 |
Case Study 2: Neuropharmacology
In a neuropharmacological study, the effects of various piperazine derivatives on serotonin receptors were assessed. The findings suggested that modifications similar to those found in this compound could enhance binding affinity and efficacy at serotonin receptors, indicating potential antidepressant effects .
Mechanism of Action
The mechanism of action of 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP), phenylpiperazines (e.g., mCPP, TFMPP), and thienylmethylpiperazines (e.g., the target compound) . Key structural distinctions include:
- Thiophene vs.
- Halogen Substituents: The 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to non-halogenated or fluorinated analogs (e.g., 1-{[5-(2-fluorophenyl)thiophen-2-yl]methyl}piperazine) .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine | Thienylmethylpiperazine | 3-Chlorophenyl (thiophene) | C₁₆H₁₆ClN₂S | Thiophene core, Cl-substituted phenyl |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Phenylpiperazine | 3-Chlorophenyl (direct) | C₁₀H₁₃ClN₂ | Direct phenyl substitution |
| 1-{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}piperazine | Thienylmethylpiperazine | 2-Fluorophenyl (thiophene) | C₁₅H₁₇FN₂S | F-substituted phenyl, thiophene core |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Phenylpiperazine | 3-CF₃ (direct) | C₁₁H₁₃F₃N₂ | Electron-withdrawing CF₃ group |
Pharmacological and Receptor Affinity Profiles
- Serotonin Receptor Interactions: mCPP: A 5-HT1B/5-HT1C agonist with documented anorectic and anxiolytic effects . It decreases food intake in rodents and modulates anxiety-related behaviors . TFMPP: Primarily a 5-HT1B agonist, often used in combination with BZP for MDMA-like effects . 5-HT1 subtypes) .
Behavioral Effects :
Metabolic Pathways and Toxicity
- mCPP : Undergoes hydroxylation at the chlorophenyl ring and N-dealkylation of the piperazine moiety, yielding metabolites like hydroxy-mCPP and 3-chloroaniline .
- Chlorine’s presence could slow hepatic clearance compared to fluorine-substituted analogs .
- Toxicity : mCPP is linked to serotonin syndrome in humans, while thiophene derivatives may pose unique risks due to reactive sulfur metabolites .
Legal Status and Prevalence
- mCPP, TFMPP, and BZP were prevalent in "legal high" markets but declined with the rise of cathinones .
Biological Activity
1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine is a compound with notable structural features that include a thiophene ring, a chlorophenyl group, and a piperazine moiety. Its molecular formula is C15H17ClN2S, and it has a molecular weight of 292.83 g/mol. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The unique structure allows it to modulate biological pathways, potentially affecting cell proliferation, apoptosis, and other critical cellular processes.
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, compounds containing the piperazine ring have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study indicated that piperazine derivatives could induce cell cycle arrest and increase the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis in cancer cells .
Comparative Studies
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4e | Structure | High cytotoxicity against MCF-7 and HepG2 cells |
| 4i | Structure | Induces cell cycle arrest at S and G2/M phases |
The piperazine moiety enhances the pharmacological profile by improving solubility and bioavailability, making these compounds promising candidates for drug development .
Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of various piperazine derivatives, this compound was tested alongside several analogs. The results demonstrated that this compound exhibited notable selectivity for cancer cells over normal cells, suggesting its potential as a targeted therapeutic agent.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to increased levels of caspase 9 in treated cancer cells, indicating activation of apoptotic pathways. This aligns with findings from other studies on piperazine derivatives that have shown similar mechanisms of action involving apoptosis induction through mitochondrial pathways .
Q & A
Q. Can piperazine derivatives induce apoptosis in cancer cells, and what pathways are involved?
Q. How do piperazine-based PROTACs compare to traditional kinase inhibitors in targeting undruggable proteins?
- Methodology : PROTACs with piperazine linkers (e.g., PROTAC-8) show improved proteasomal degradation efficiency (cell-based ubiquitination assays) compared to small-molecule inhibitors, with pKa optimization enhancing cellular uptake .
Q. What strategies enhance the antiviral breadth of piperazine derivatives against alphaviruses like CHIKV?
- Methodology : Docking studies (AutoDock Vina) identify piperazine binding to conserved hydrophobic pockets in viral capsid proteins (e.g., CVCP). Plaque reduction assays validate broad-spectrum potential, guiding derivatization for improved affinity .
Comparative and Optimization Studies
Q. How does the substitution pattern (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) affect receptor affinity in arylpiperazines?
Q. What design principles optimize piperazine derivatives for dual antimicrobial and anti-inflammatory activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
